molecular formula C32H36Cl2F3N5O4 B10825809 TL02-59 dihydrochloride

TL02-59 dihydrochloride

Cat. No.: B10825809
M. Wt: 682.6 g/mol
InChI Key: WLZPBFIIZXYWTD-UHFFFAOYSA-N
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Description

TL02-59 dihydrochloride: is an orally active, selective inhibitor of the Src-family kinase Fgr. It has shown significant potential in scientific research, particularly in the field of oncology, due to its ability to inhibit the growth of acute myelogenous leukemia (AML) cells. The compound exhibits high specificity and potency, with an IC50 value of 0.03 nM for Fgr .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TL02-59 dihydrochloride involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications:

    Purification and Crystallization: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TL02-59 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity and selectivity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in halogenated or alkylated compounds.

Scientific Research Applications

TL02-59 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the inhibition of Src-family kinases, providing insights into kinase signaling pathways.

    Biology: The compound is employed in cellular assays to investigate its effects on cell growth, apoptosis, and signal transduction.

    Medicine: this compound has shown promise in preclinical studies for the treatment of acute myelogenous leukemia, making it a potential candidate for drug development.

    Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new kinase inhibitors with improved efficacy and safety profiles.

Mechanism of Action

TL02-59 dihydrochloride exerts its effects by selectively inhibiting the Src-family kinase Fgr. This inhibition disrupts the autophosphorylation of Fgr, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits other kinases such as Lyn and Hck, albeit with lower potency .

Comparison with Similar Compounds

Similar Compounds

    Dasatinib: A multi-targeted kinase inhibitor that also inhibits Src-family kinases but with broader specificity.

    Bosutinib: Another Src-family kinase inhibitor with activity against Bcr-Abl, used in the treatment of chronic myelogenous leukemia.

    Ponatinib: A multi-targeted kinase inhibitor with activity against Abl, PDGFR, and VEGFR, among others.

Uniqueness

TL02-59 dihydrochloride is unique due to its high selectivity and potency for Fgr, making it a valuable tool for studying this specific kinase. Its ability to potently inhibit AML cell growth sets it apart from other kinase inhibitors, highlighting its potential therapeutic applications .

Properties

Molecular Formula

C32H36Cl2F3N5O4

Molecular Weight

682.6 g/mol

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride

InChI

InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H

InChI Key

WLZPBFIIZXYWTD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl

Origin of Product

United States

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